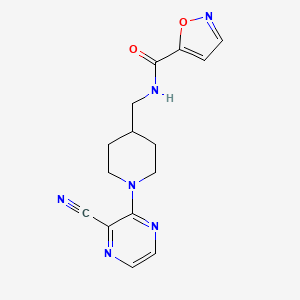

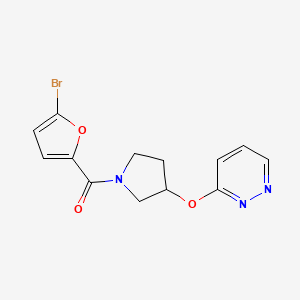

![molecular formula C16H24N2 B2355130 1-Benzyl-1-azaspiro[4.5]decan-3-amine CAS No. 2243521-05-1](/img/structure/B2355130.png)

1-Benzyl-1-azaspiro[4.5]decan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-1-azaspiro[4.5]decan-3-amine is a chemical compound with the molecular formula C16H24N2 . It has shown therapeutic potential in many human diseases by inhibiting the kinase activity of receptor interaction protein kinase 1 (RIPK1), which blocks the activation of the necroptosis pathway .

Molecular Structure Analysis

The molecular weight of 1-Benzyl-1-azaspiro[4.5]decan-3-amine is 244.38 . The InChI code for this compound is 1S/C16H24N2/c17-15-11-16(9-5-2-6-10-16)18(13-15)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13,17H2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Benzyl-1-azaspiro[4.5]decan-3-amine include the formation and reduction of an azide intermediate . A continuous three-step flow process is used to scale these reactions .Physical And Chemical Properties Analysis

1-Benzyl-1-azaspiro[4.5]decan-3-amine is a liquid at room temperature .Aplicaciones Científicas De Investigación

Antiviral Applications

1-Benzyl-1-azaspiro[4.5]decan-3-amine derivatives have shown promise in antiviral applications. For instance, certain derivatives have demonstrated inhibitory effects on human coronavirus replication, particularly compound 8n, which has an EC50 value of 5.5 µM, showing potential as a coronavirus inhibitor (Apaydın et al., 2019). Additionally, other derivatives of 1-Benzyl-1-azaspiro[4.5]decan-3-amine have exhibited significant activity against influenza A/H3N2 virus, highlighting the versatility of the spirothiazolidinone scaffold in antiviral drug development (Apaydın et al., 2020).

Anticonvulsant Properties

Several studies have focused on the anticonvulsant properties of 1-Benzyl-1-azaspiro[4.5]decan-3-amine derivatives. For instance, derivatives such as N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione have demonstrated efficacy in maximum electroshock seizure (MES) tests, indicating potential in treating convulsions (Obniska et al., 2005). Another study reported N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives exhibiting anticonvulsant activity in the MES test, further emphasizing the compound's potential in this area (Obniska et al., 2006).

Antimycobacterial Activity

1-Benzyl-1-azaspiro[4.5]decan-3-amine derivatives have also been explored for their antimycobacterial properties. A study synthesized a series of derivatives that exhibited potential as antimycobacterial agents, with some compounds showing more than 90% inhibition at specific concentrations (Srivastava et al., 2005).

Anticancer Activity

The compound and its derivatives have shown some promise in anticancer research. For example, N-(2-Dimethylaminopropyl)-8,8-dimethyl-2-azaspiro[4.5]decane and related compounds demonstrated significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice et al., 1973). Another study synthesized new 1-thia-azaspiro[4.5]decane derivatives, which exhibited moderate to high inhibition activities against various cancer cell lines (Flefel et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-1-azaspiro[4.5]decan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c17-15-11-16(9-5-2-6-10-16)18(13-15)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEOSVQJXCUHSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(CN2CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

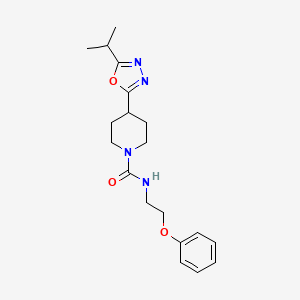

![5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide](/img/structure/B2355049.png)

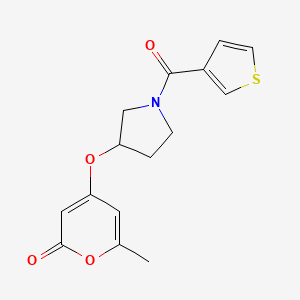

![1-(Azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2355054.png)

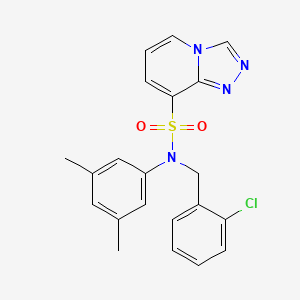

![2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole](/img/structure/B2355055.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2355056.png)

![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355062.png)